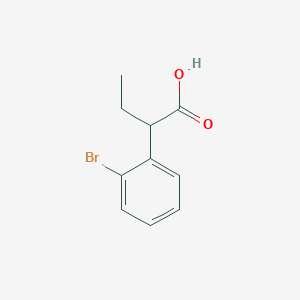

2-(2-Bromophenyl)butanoic acid

Description

BenchChem offers high-quality 2-(2-Bromophenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromophenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

2-(2-bromophenyl)butanoic acid |

InChI |

InChI=1S/C10H11BrO2/c1-2-7(10(12)13)8-5-3-4-6-9(8)11/h3-7H,2H2,1H3,(H,12,13) |

InChI Key |

HAJRFJVKAQNDLT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1Br)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

An In-Depth Technical Guide to the Solubility of 2-(2-Bromophenyl)butanoic Acid in Organic Solvents

In the landscape of drug discovery and development, the solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone physicochemical property that dictates its therapeutic efficacy and biopharmaceutical behavior. For a molecule such as 2-(2-Bromophenyl)butanoic acid, a compound with potential applications in organic synthesis and as a precursor for more complex pharmaceutical agents, understanding its solubility profile is not merely an academic exercise; it is a critical step in process chemistry, formulation development, and ensuring bioavailability.[1] Poor solubility can lead to significant challenges, including incomplete absorption, high inter-subject variability, and ultimately, potential failure of a promising drug candidate.[2]

This technical guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of 2-(2-Bromophenyl)butanoic acid in various organic solvents. In the absence of extensive published data for this specific molecule, this document emphasizes the principles of solubility, predictive assessment based on molecular structure, and a robust experimental protocol for its empirical determination.

Physicochemical Profile and Structural Insights

A molecule's structure is the primary determinant of its physical properties, including solubility. While specific experimental data for 2-(2-Bromophenyl)butanoic acid is limited, we can infer its likely behavior by examining its constituent parts and comparing it to its isomers.

Molecular Structure:

-

IUPAC Name: 2-(2-Bromophenyl)butanoic acid

The structure features several key components that influence its solubility:

-

Aromatic Ring (Bromophenyl group): This large, non-polar phenyl ring substituted with a bromine atom contributes significantly to the molecule's hydrophobicity (lipophilicity). It will favor interactions with non-polar or moderately polar solvents through van der Waals forces.[5]

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group promotes solubility in polar protic solvents. Its acidic nature means its ionization state, and therefore solubility, will be highly dependent on the pH in aqueous or protic systems.[1]

-

Alkyl Chain (-CH(CH₂CH₃)): The ethyl group at the alpha position adds to the non-polar character of the molecule, further enhancing its affinity for lipophilic environments.

The molecule is, therefore, amphiphilic, possessing both distinct polar and non-polar regions. This duality suggests that its solubility will be a delicate balance of these competing characteristics, and it is unlikely to be extremely soluble in either very polar or completely non-polar solvents.

| Property | Value | Source | Note |

| Molecular Formula | C₁₀H₁₁BrO₂ | [3], [4] | This formula is consistent for all (bromophenyl)butanoic acid isomers. |

| Molecular Weight | 243.10 g/mol | [3], [4] | This weight is consistent for all (bromophenyl)butanoic acid isomers. |

| Calculated LogP (XLogP3) | 3.0 | [3] | Data for the isomer 2-(4-Bromophenyl)butanoic acid. A LogP value in this range suggests low aqueous solubility and a preference for lipophilic environments. The target compound's LogP is expected to be in a similar range. |

| Hydrogen Bond Donors | 1 | [3], [4] | The carboxylic acid proton. |

| Hydrogen Bond Acceptors | 2 | [3], [4] | The two oxygen atoms of the carboxylic acid group. |

| Physical Properties | Melting Point: n/a Boiling Point: n/a | [6] | Data for the isomer 4-(2-Bromophenyl)butanoic acid. Specific experimental data for the target compound is not readily available, highlighting the need for empirical measurement. |

Theoretical Principles Governing Solubility

Solubility is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[7] The dissolution process involves overcoming the solute-solute interactions (lattice energy in a solid) and solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.

Key factors influencing the solubility of 2-(2-Bromophenyl)butanoic acid include:

-

Polarity: The polarity of the solvent must be considered relative to the amphiphilic nature of the solute.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group, promoting solubility. However, the large non-polar bromophenyl group may limit the extent of this solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have dipole moments and can interact with the polar carboxylic acid group, but they lack the ability to donate hydrogen bonds. They are often good solvents for compounds of intermediate polarity.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the bromophenyl and alkyl portions of the molecule. The polar carboxylic acid group will disfavor solubility in these solvents, likely leading to poor results.[5]

-

-

Temperature: For most solid solutes, solubility increases with temperature.[8][9] This is because the additional thermal energy helps overcome the lattice energy of the solid solute and increases the kinetic energy of the molecules, facilitating dissolution.[9] However, this relationship is not universal and must be determined experimentally.[10]

-

Molecular Size: Larger molecules, like 2-(2-Bromophenyl)butanoic acid, often present greater challenges for solvation compared to smaller molecules, which can impact their solubility.[8]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The most reliable and widely accepted method for determining equilibrium solubility is the shake-flask method.[1] This technique involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium. This protocol is a self-validating system as the establishment of a concentration plateau over time confirms that equilibrium has been reached.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 2-(2-Bromophenyl)butanoic acid in a selected organic solvent at a controlled temperature.

Materials:

-

2-(2-Bromophenyl)butanoic acid (solid, high purity)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control (or water bath)

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other validated analytical method like UV-Vis spectroscopy).

Procedure:

-

Preparation: Add an excess amount of solid 2-(2-Bromophenyl)butanoic acid to a series of vials. "Excess" is crucial and means adding enough solid so that undissolved material remains visible at the end of the experiment. This ensures the solution is saturated.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[11]

-

Agitate the samples at a constant speed. The agitation ensures a continuous interaction between the solid and the solvent.

-

-

Sampling over Time:

-

At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), cease agitation and allow the solid to settle.[11]

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to separate the dissolved solute from any undissolved solid particles.

-

-

Sample Dilution and Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the calibrated range of the analytical instrument.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-(2-Bromophenyl)butanoic acid.

-

-

Equilibrium Confirmation:

-

Plot the measured concentration against time. Equilibrium is reached when the concentration values plateau, showing no significant change between the last two time points (e.g., less than 5-10% variation).[11] The concentration at this plateau is the equilibrium solubility.

-

-

Data Reporting: Report the solubility in standard units, such as mg/mL or mol/L, specifying the solvent and the temperature.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(2-Bromophenyl)butanoic acid is not widely available, data from closely related compounds like 4-(4-Bromophenyl)butanoic acid and 2-Bromobutyric acid indicate necessary precautions.[12][13]

-

Hazards: Assumed to be an irritant. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[3][12] Harmful if swallowed.[3]

-

Handling:

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[12]

Conclusion

The solubility of 2-(2-Bromophenyl)butanoic acid in organic solvents is a fundamental parameter that underpins its utility in synthetic chemistry and pharmaceutical development. Based on its amphiphilic structure, its solubility is expected to be highest in moderately polar organic solvents. This guide provides the essential theoretical framework and a detailed, field-proven experimental protocol—the shake-flask method—to empower researchers to accurately and reliably determine this critical data. The empirical determination of solubility is an indispensable step, as it provides the concrete data necessary for informed decision-making in solvent selection for reactions, purifications, and the development of future formulations.

References

-

ACS Publications. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics | Crystal Growth & Design. [Online]. Available at: [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Online]. Available at: [Link]

-

ChemSynthesis. 4-(2-bromophenyl)butanoic acid. [Online]. Available at: [Link]

-

PubChem. 2-(4-Bromophenyl)butanoic acid. [Online]. Available at: [Link]

-

Chemistry LibreTexts. (2026). 13.3: Factors Affecting Solubility. [Online]. Available at: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Online]. Available at: [Link]

-

PubChem. 4-(2-Bromophenyl)butanoic acid. [Online]. Available at: [Link]

-

AAPPTec. Safety Data Sheet - (R)-Boc-β-Phe(4-Br)-OH. [Online]. Available at: [Link]

-

World Health Organization (WHO). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [Online]. Available at: [Link]

-

ResearchGate. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF. [Online]. Available at: [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Online]. Available at: [Link]

-

Chemistry LibreTexts. (2019). 4.4 Solubility. [Online]. Available at: [Link]

-

Capot Chemical. (2014). MSDS of 4-(4-bromophenyl)butanoic acid. [Online]. Available at: [Link]

-

Wikipedia. 2-Bromobutyric acid. [Online]. Available at: [Link]

-

PMC. Drug Solubility: Importance and Enhancement Techniques. [Online]. Available at: [Link]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Bromophenyl)butanoic acid | C10H11BrO2 | CID 57472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(2-Bromophenyl)butanoic acid | C10H11BrO2 | CID 13330230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 9. caymanchem.com [caymanchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. who.int [who.int]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. peptide.com [peptide.com]

- 15. capotchem.com [capotchem.com]

alpha-ethyl-2-bromophenylacetic acid synonyms and nomenclature

An In-Depth Technical Guide to 2-(2-Bromophenyl)butanoic Acid

Executive Summary: This document provides a comprehensive technical overview of 2-(2-bromophenyl)butanoic acid, a halogenated aromatic carboxylic acid. Primarily serving as a crucial intermediate in organic synthesis, its structural features—a bromine-substituted phenyl ring and a chiral center at the alpha-position—make it a valuable building block for complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This guide details the compound's nomenclature, physicochemical properties, a validated synthetic pathway with mechanistic insights, and its potential applications, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Structural Identification

Precise identification is paramount for any chemical entity. The compound is most accurately identified by its IUPAC name, but several synonyms are used in literature and commercial listings. The presence of a stereocenter at the alpha-carbon means the compound can exist as a racemic mixture or as individual enantiomers.

Systematic Name (IUPAC): 2-(2-bromophenyl)butanoic acid[1]

Common Synonyms:

-

alpha-ethyl-2-bromophenylacetic acid

-

2-(o-bromophenyl)butyric acid

Molecular Identifiers:

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | PubChem[1] |

| Molecular Weight | 243.10 g/mol | PubChem[1] |

| CAS Number | Not explicitly assigned for this specific isomer. Researchers should verify the CAS of any commercial sample, as related isomers have unique identifiers. | |

| PubChem CID | 22456437 (Parent Compound) | PubChem[1] |

Chemical Structure:

Caption: 2D structure of 2-(2-bromophenyl)butanoic acid.

Physicochemical and Computed Properties

Experimental data for this specific compound is scarce, highlighting its nature as a specialized synthetic intermediate. However, computational models provide reliable estimates of its key properties, which are crucial for planning reactions, purification, and analytical characterization.

| Property | Value | Notes |

| Molecular Weight | 243.09 g/mol | Computed by PubChem[1] |

| XLogP3-AA | 3.7 | Indicates high lipophilicity and poor water solubility.[1] |

| Hydrogen Bond Donor Count | 1 | From the carboxylic acid group.[1] |

| Hydrogen Bond Acceptor Count | 2 | From the two oxygen atoms.[1] |

| Rotatable Bond Count | 3 | Contributes to conformational flexibility.[1] |

| Boiling Point | ~320 °C (estimated) | Based on related compounds like 2-Bromophenylacetic acid.[2] |

| Melting Point | Not Available | Expected to be a solid at room temperature based on similar structures. |

Synthesis Pathway and Experimental Protocol

The synthesis of 2-(2-bromophenyl)butanoic acid is not commonly detailed. The following represents a robust and logical synthetic route adapted from standard organic chemistry methodologies, designed for high yield and purity. The core strategy involves the α-alkylation of a 2-bromophenylacetic acid precursor.

Synthetic Workflow Diagram

Sources

A Researcher's Guide to High-Purity 2-(2-Bromophenyl)butanoic Acid: From Sourcing to Application

For researchers and drug development professionals navigating the complexities of organic synthesis, the quality of starting materials is paramount. This guide provides an in-depth technical overview of high-purity 2-(2-Bromophenyl)butanoic acid, a key intermediate in various research and development endeavors. We will explore its chemical significance, criteria for supplier selection, quality control methodologies, and safe handling protocols, offering a comprehensive resource for scientists at the bench.

Part 1: The Strategic Importance of 2-(2-Bromophenyl)butanoic Acid in Synthesis

2-(2-Bromophenyl)butanoic acid, with the CAS Number 108659-57-8, is a substituted carboxylic acid featuring a bromine atom at the ortho position of the phenyl ring. This specific substitution pattern makes it a valuable precursor in medicinal chemistry and organic synthesis. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.

The butanoic acid moiety, with its chiral center at the alpha-position, introduces another layer of synthetic utility, particularly in the development of stereospecific compounds. The carboxylic acid group itself can be readily converted into a wide range of other functional groups, including esters, amides, and alcohols, further expanding its synthetic potential.

The demand for high-purity 2-(2-Bromophenyl)butanoic acid stems from the critical need to avoid the introduction of unwanted side products in multi-step syntheses. Impurities, particularly isomeric variants such as the 3-bromo and 4-bromo isomers, can lead to difficulties in purification, reduced yields, and potentially confounding biological data in drug discovery programs.

Part 2: Navigating the Supplier Landscape: A Data-Driven Approach

Identifying a reliable supplier for high-purity 2-(2-Bromophenyl)butanoic acid is a critical first step. Researchers should prioritize suppliers who provide comprehensive analytical data and demonstrate a commitment to quality.

Key Supplier Evaluation Criteria:

-

Purity Specification: Look for suppliers that explicitly state the purity of the compound, preferably with a guaranteed minimum purity of 98% or higher.

-

Analytical Documentation: Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch. This document should detail the purity as determined by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Isomeric Purity: The CoA should ideally specify the content of other bromophenylbutanoic acid isomers.

-

Trace Metal Analysis: For applications in catalysis or sensitive biological assays, information on trace metal content may be crucial.

-

Consistency and Batch-to-Batch Reproducibility: A supplier with a strong track record of providing consistent quality is essential for long-term research projects.

Table 1: Representative Suppliers of Bromophenyl-Substituted Carboxylic Acids for Research

| Supplier | Compound Name | Purity | Available Documentation | Notes |

| Various Chemical Suppliers | 2-(2-Bromophenyl)butanoic acid | Typically ≥97% | CoA, SDS | Purity and availability should be confirmed directly with the supplier for the specific CAS number 108659-57-8. |

| SynQuest Laboratories, Inc. | 2-(2-Bromophenyl)-2-methylpropanoic acid | Not specified | Safety Data Sheet | A related compound, indicating potential synthesis capabilities for the target molecule.[1] |

| BLD Pharm | 4-(2-Bromophenyl)butanoic acid | Sealed in dry, 2-8°C | Product Page | A structural isomer, highlighting the importance of specifying the exact compound.[2] |

Note: This table is for illustrative purposes. Researchers should conduct their own due diligence and contact suppliers directly to confirm the availability and specifications of high-purity 2-(2-Bromophenyl)butanoic acid.

Part 3: Ensuring Scientific Integrity: Quality Control and Analytical Protocols

Independent verification of the purity of 2-(2-Bromophenyl)butanoic acid is a cornerstone of good scientific practice. The following section outlines a standard analytical workflow for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for separating and quantifying the components of a mixture. A reverse-phase HPLC method is generally suitable for the analysis of 2-(2-Bromophenyl)butanoic acid.

Experimental Protocol: HPLC Purity Analysis

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective. The gradient can be optimized to achieve good separation of the main peak from any impurities.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 210-254 nm, is appropriate.

-

Sample Preparation: Prepare a stock solution of the 2-(2-Bromophenyl)butanoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.

-

Injection Volume: A 10 µL injection volume is a good starting point.

-

Analysis: Run the sample and a blank (solvent) injection. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Causality in Method Development: The choice of a C18 column is based on the nonpolar nature of the bromophenyl group. The acidic mobile phase ensures that the carboxylic acid is protonated, leading to better retention and peak shape on the reverse-phase column. Gradient elution is often necessary to resolve both early- and late-eluting impurities.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure of the compound.

-

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of the hydrogen atoms in the molecule. Key signals to look for include the aromatic protons (typically in the 7-8 ppm region), the methine proton on the alpha-carbon, the methylene protons of the ethyl group, and the methyl protons. The coupling patterns between these protons will confirm the butanoic acid chain structure.

-

¹³C NMR: The carbon NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically >170 ppm). The aromatic carbons will appear in the 120-140 ppm region, with the carbon attached to the bromine atom showing a characteristic chemical shift.

Workflow for Quality Control of Incoming Material

Caption: A plausible synthetic route to 2-(2-Bromophenyl)butanoic acid.

This pathway highlights the importance of using a high-purity starting material (2-bromophenylacetic acid) to ensure the final product is also of high purity.

Part 5: Application in a Research Context

High-purity 2-(2-Bromophenyl)butanoic acid is a versatile building block. For instance, it can be used in the synthesis of novel heterocyclic compounds with potential biological activity. The bromine atom can be utilized for a palladium-catalyzed intramolecular C-H activation/C-Br cyclization to form a lactone, which can then be further elaborated.

Hypothetical Research Workflow:

Caption: A hypothetical research workflow utilizing 2-(2-Bromophenyl)butanoic acid.

In this workflow, the presence of isomeric impurities in the starting material could lead to the formation of undesired regioisomeric lactones, complicating the purification and characterization of the final compounds and potentially leading to misleading structure-activity relationship (SAR) data.

Conclusion

The successful application of 2-(2-Bromophenyl)butanoic acid in research and drug development is intrinsically linked to its purity. By carefully selecting suppliers, implementing rigorous quality control measures, and adhering to safe handling practices, researchers can ensure the integrity of their experimental results. This guide provides a framework for scientists to confidently source and utilize this valuable synthetic intermediate, ultimately accelerating the pace of scientific discovery.

References

-

PubChem. (n.d.). 2-(2-Bromophenyl)butanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-(2-Bromophenyl)butanoic Acid

Introduction & Strategic Analysis

2-(2-Bromophenyl)butanoic acid represents a "dual-challenge" substrate in palladium-catalyzed cross-coupling. Its structure presents two distinct antagonistic features that often lead to reaction failure in standard high-throughput screening (HTS) protocols:

-

Steric Congestion (The Ortho Effect): The bromine atom is located at the ortho position relative to the bulky butanoic acid side chain. This steric bulk significantly retards the rate of oxidative addition, the first step in the catalytic cycle.

-

Free Carboxylic Acid Moiety: The acidic proton (

) immediately neutralizes stoichiometric amounts of the base required for the transmetallation step. Furthermore, the resulting carboxylate anion can coordinate to the palladium center, potentially displacing phosphine ligands and deactivating the catalyst (forming unreactive "Pd-black").

This guide provides a validated protocol to overcome these barriers, utilizing Buchwald Precatalysts and Phase-Transfer strategies to ensure high yields without prior esterification.

Mechanistic Challenges & Solution Architecture

To successfully couple this substrate, one must visualize the competition between the productive catalytic cycle and the inhibitory pathways.

The "Ortho-Acid" Interference Model

The following diagram illustrates the kinetic bottlenecks specific to 2-(2-Bromophenyl)butanoic acid.

Figure 1: Mechanistic pathway highlighting the necessity of excess base to prevent protodeboronation and the steric barrier to oxidative addition.

Experimental Protocols

Protocol A: The "Gold Standard" (SPhos-Pd-G2)

Recommended for high-value synthesis where yield is paramount.

This protocol utilizes SPhos Pd G2 , a second-generation Buchwald precatalyst. The SPhos ligand is electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination), making it ideal for ortho-substituted substrates.

Reagents:

-

Substrate: 2-(2-Bromophenyl)butanoic acid (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: SPhos Pd G2 (0.02 – 0.05 equiv / 2-5 mol%)

-

Base: Potassium Phosphate Tribasic (

) (3.5 equiv) -

Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

-

Preparation of Solids:

-

In a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and finely ground

(3.5 equiv). -

Note on Base: We use 3.5 equivalents because 1.0 equiv is consumed immediately to convert the carboxylic acid to the potassium carboxylate. The remaining 2.5 equiv are available for the Suzuki catalytic cycle.

-

-

Degassing (Critical Step):

-

Seal the vial with a septum.

-

Evacuate under high vacuum and backfill with Argon (repeat 3 times). Oxygen is the enemy of active Pd(0) species.

-

-

Catalyst Addition:

-

Under a positive pressure of Argon, quickly remove the septum to add SPhos Pd G2 (2-5 mol%). Reseal immediately.

-

Alternative: If using a glovebox, add all solids inside.

-

-

Solvent Addition:

-

Add the degassed solvent mixture (Toluene/Water or Dioxane/Water) via syringe.

-

Concentration: Aim for 0.1 M to 0.2 M relative to the bromide.

-

-

Reaction:

-

Heat the mixture to 80°C - 100°C with vigorous stirring. The biphasic mixture requires fast stirring to ensure phase transfer.

-

Monitor via LC-MS. Reaction time is typically 2–12 hours.

-

-

Workup (Acidic Quench):

-

Cool to room temperature.

-

Crucial: The product is a carboxylate salt in the aqueous phase. You must acidify to extract it.

-

Add 1M HCl until pH < 2.

-

Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over

, and concentrate.

-

Protocol B: The "Green/Cost-Effective" Method (Water-Soluble Pd)

Recommended for scale-up or simple coupling partners.

If the expensive Buchwald precatalysts are unavailable, a standard Pd(OAc)2 system with a water-soluble ligand can be effective due to the inherent solubility of the deprotonated substrate in water.

Reagents:

-

Catalyst:

(5 mol%) -

Ligand:

(20 mol%) or DTBPPS (water-soluble phosphine) -

Base:

(3.5 equiv) -

Solvent: Water : Ethanol (1:1)

Procedure:

-

Dissolve the Substrate in the Water:Ethanol mixture containing the Base . Ensure the solution is homogeneous (the salt should dissolve).

-

Add the Boronic Acid .

-

Add the Catalyst and Ligand .[1]

-

Heat to reflux (approx. 85°C) for 4-16 hours.

-

Workup: Same as Protocol A (Acidify to pH 1-2, then extract).

Optimization & Troubleshooting Matrix

Use the following decision logic to troubleshoot low yields.

Figure 2: Troubleshooting decision tree for reaction optimization.

Data Summary Table: Base & Solvent Effects[2]

| Variable | Recommendation | Rationale |

| Base Stoichiometry | 1.0 eq neutralizes the acid; 2.0+ eq drives the catalytic cycle. | |

| Preferred Base | Higher basicity than carbonates; phosphate anions can stabilize Pd intermediates. | |

| Solvent System | Dioxane / | Excellent solubility for both organic ligands and inorganic bases. |

| Ligand Class | Biaryl Phosphines | SPhos/XPhos create a "pocket" that facilitates coupling of hindered ortho groups. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

- Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of functionalized biaryls from aryl halides and arylboronic acids using a low-toxicity solvent system. Synlett, 2006(16), 2637-2640.

Sources

Cyclization of 2-(2-Bromophenyl)butanoic Acid: A Comprehensive Guide to the Synthesis of Substituted Indanones

Introduction

Substituted indanones are a pivotal structural motif in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. The intramolecular Friedel-Crafts acylation of 2-arylalkanoic acids represents a classical and effective strategy for the construction of the indanone framework. This application note provides a detailed technical guide for the cyclization of 2-(2-Bromophenyl)butanoic acid to yield 4-bromo-2-methyl-1-indanone, a valuable intermediate for further synthetic transformations. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss key considerations for process optimization and characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this important synthetic transformation.

Theoretical Background: The Intramolecular Friedel-Crafts Acylation

The synthesis of indanones from 2-arylalkanoic acids is a prime example of an intramolecular electrophilic aromatic substitution (EAS) reaction, specifically a Friedel-Crafts acylation.[1][2] The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the appended aromatic ring to form the five-membered cyclopentanone ring fused to the benzene ring.

The choice of catalyst is critical in driving this transformation. Strong Brønsted acids, such as polyphosphoric acid (PPA), and Lewis acids, like aluminum chloride (AlCl₃), are commonly employed to facilitate the formation of the acylium ion intermediate.[3] The presence of a bromine atom on the aromatic ring introduces an electronic effect that must be considered. While halogens are deactivating towards electrophilic aromatic substitution due to their inductive electron-withdrawing nature, they are also ortho-, para-directing. In the case of 2-(2-Bromophenyl)butanoic acid, the bromo substituent will influence the electron density of the aromatic ring, and its position will direct the intramolecular cyclization.

Reaction Mechanism

The generally accepted mechanism for the intramolecular Friedel-Crafts acylation of 2-(2-Bromophenyl)butanoic acid is depicted below. The carboxylic acid is first activated by a strong acid (either Brønsted or Lewis) to form an acylium ion. This is followed by the intramolecular electrophilic attack of the acylium ion on the aromatic ring, leading to the formation of a sigma complex (an arenium ion). Subsequent deprotonation restores the aromaticity of the ring and yields the final indanone product.

Figure 1: General mechanism of the intramolecular Friedel-Crafts acylation of 2-(2-Bromophenyl)butanoic acid.

Experimental Protocols

This section provides two detailed protocols for the cyclization of 2-(2-Bromophenyl)butanoic acid, utilizing either a Brønsted acid (Polyphosphoric Acid) or a Lewis acid (Aluminum Chloride).

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)

Polyphosphoric acid is a viscous and effective Brønsted acid catalyst for intramolecular Friedel-Crafts acylations.[4][5][6] It acts as both the catalyst and the solvent in many cases.

Materials:

-

2-(2-Bromophenyl)butanoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-(2-Bromophenyl)butanoic acid (1.0 eq).

-

Carefully add polyphosphoric acid (10-20 eq by weight) to the flask. The mixture will be viscous.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-bromo-2-methyl-1-indanone.

Protocol 2: Cyclization using Aluminum Chloride (AlCl₃)

This protocol first converts the carboxylic acid to its more reactive acid chloride derivative, which then undergoes intramolecular Friedel-Crafts acylation catalyzed by aluminum chloride.

Materials:

-

2-(2-Bromophenyl)butanoic acid

-

Thionyl chloride (SOCl₂)

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ice

Procedure:

Step 1: Synthesis of 2-(2-Bromophenyl)butanoyl chloride

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, dissolve 2-(2-Bromophenyl)butanoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

-

Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-(2-Bromophenyl)butanoyl chloride. This can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

-

In a separate three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1-1.5 eq) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude 2-(2-Bromophenyl)butanoyl chloride in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield 4-bromo-2-methyl-1-indanone.

Experimental Workflow

Figure 2: A typical experimental workflow for the synthesis of 4-bromo-2-methyl-1-indanone.

Data Presentation and Interpretation

The successful synthesis of 4-bromo-2-methyl-1-indanone should be confirmed by standard spectroscopic techniques.

| Spectroscopic Technique | Expected Data for 4-Bromo-2-methyl-1-indanone |

| ¹H NMR | Aromatic protons in the range of 7.2-7.8 ppm. A multiplet for the methine proton at the 2-position. A doublet for the methyl group at the 2-position. Two sets of multiplets for the diastereotopic methylene protons at the 3-position. |

| ¹³C NMR | A carbonyl carbon signal around 200 ppm. Aromatic carbon signals in the range of 120-150 ppm. Signals for the methine, methyl, and methylene carbons in the aliphatic region. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration around 1710-1730 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹. C-Br stretching vibration in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₉BrO). A characteristic isotopic pattern for the bromine atom (M and M+2 peaks in approximately 1:1 ratio). |

Table 1: Expected Spectroscopic Data for 4-Bromo-2-methyl-1-indanone.

Troubleshooting and Optimization

-

Low Yield: Incomplete conversion of the starting material could be due to insufficient heating, short reaction time, or deactivated catalyst. Increasing the reaction temperature or time, or using a freshly opened or purified catalyst may improve the yield.

-

Formation of Side Products: Polymerization can be a significant side reaction, especially under harsh acidic conditions.[3] Using milder reaction conditions or a different catalyst might mitigate this issue. The formation of regioisomers is also a possibility, although the directing effect of the bromo and alkyl groups generally favors the desired product. Careful purification by column chromatography is essential to isolate the pure indanone.

-

Catalyst Choice: The choice between PPA and the AlCl₃ method depends on the scale of the reaction and the available equipment. The PPA method is often simpler for smaller scale reactions as it is a one-step process. The AlCl₃ method, while involving two steps, can sometimes provide higher yields due to the increased reactivity of the acid chloride intermediate.

Conclusion

The intramolecular Friedel-Crafts cyclization of 2-(2-Bromophenyl)butanoic acid is a robust and reliable method for the synthesis of 4-bromo-2-methyl-1-indanone. By carefully selecting the appropriate catalyst and reaction conditions, researchers can achieve good yields of this valuable synthetic intermediate. The protocols and insights provided in this application note offer a solid foundation for the successful implementation of this reaction in a laboratory setting, contributing to the advancement of drug discovery and development programs.

References

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Mendoza, S. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry, 15(1). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

-

ResearchGate. (2023, April 8). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2006, August). Cyclization of 2-Ethylene Ketal-cyclohexyl-1-propionamide in PPA-AcOH. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2009). Photochemical bromination of substituted indan-1-one derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (2017). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

-

Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2022, January 11). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. Retrieved from [Link]

-

Oliverio, M., et al. (2017). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 22(10), 1669. Retrieved from [Link]

-

De la Cruz, P., et al. (1997). SELECTIVE SYNTHESIS OF 2-SUBSTITUTED INDAZOLIN-3-ONES WITHOUT N-1 PROTECTION. HETEROCYCLES, 45(1), 129-136. Retrieved from [Link]

Sources

Application Note: Esterification Strategies for Sterically Hindered 2-(2-Bromophenyl)butanoic Acid

Executive Summary & Molecule Analysis

This application note details optimized protocols for the esterification of 2-(2-Bromophenyl)butanoic acid (CAS: 104084-76-2). This substrate presents specific synthetic challenges due to the ortho-effect : the steric bulk of the bromine atom at the ortho position of the phenyl ring, combined with the

Key Structural Challenges:

-

Steric Shielding: The carbonyl carbon is flanked by a bulky o-bromoaryl group and an ethyl group, impeding nucleophilic attack.

-

Electronic Deactivation: The inductive effect of the bromine atom slightly deactivates the ring but has minimal direct electronic impact on the carboxyl group compared to the steric imposition.

-

Racemization Risk: The

-proton is acidic (

Decision Matrix: Selecting the Right Method

The choice of esterification method depends on the target ester (alcohol complexity) and the tolerance for acidic conditions.[1]

Figure 1: Decision matrix for selecting the optimal esterification pathway based on alcohol type and substrate sensitivity.

Detailed Protocols

Method A: Acid Chloride Activation (Recommended for Scale & Yield)

Rationale: This method overcomes steric hindrance by converting the hydroxyl group into a chloride, a superior leaving group. The irreversible formation of gas byproducts drives the reaction to completion.

Reagents:

-

Substrate: 2-(2-Bromophenyl)butanoic acid (1.0 equiv)

-

Reagent: Thionyl Chloride (

) (1.5 – 2.0 equiv) -

Catalyst: N,N-Dimethylformamide (DMF) (0.05 equiv)

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Protocol:

-

Setup: Charge a flame-dried round-bottom flask with 2-(2-Bromophenyl)butanoic acid and anhydrous DCM (

concentration). Add a magnetic stir bar.[2] -

Activation: Add catalytic DMF (1-2 drops). Under inert atmosphere (

), add -

Reflux: Allow to warm to room temperature (RT), then heat to reflux (

for DCM) for 2–3 hours.-

Checkpoint: Monitor by TLC (quench an aliquot with MeOH). Disappearance of acid indicates conversion to acid chloride.

-

-

Evaporation: Concentrate the mixture in vacuo to remove excess

. Co-evaporate with toluene twice to ensure complete removal of thionyl chloride. -

Esterification: Redissolve the crude acid chloride in dry DCM. Add the target alcohol (1.2 equiv) and Pyridine or Triethylamine (1.5 equiv) at

. Stir at RT for 2 hours. -

Workup: Quench with water, wash with

, saturated

Method B: Steglich Esterification (For Sensitive Alcohols)

Rationale: Uses DCC to activate the carboxylate under mild, neutral conditions.[7] Ideal if the target alcohol is acid-sensitive (e.g., contains acetals or Boc groups).

Reagents:

-

Substrate: 1.0 equiv

-

Alcohol: 1.1 equiv

-

Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

Solvent: DCM (anhydrous)

Protocol:

-

Dissolve the acid and the alcohol in anhydrous DCM (

) at -

Add DCC (dissolved in minimal DCM) dropwise. A white precipitate (dicyclohexylurea, DCU) will form almost immediately.

-

Stir at

for 30 mins, then at RT overnight. -

Filtration: Filter off the DCU precipitate through a Celite pad.

-

Workup: Wash the filtrate with

(to remove DMAP) and saturated

Method C: Alkylation (Cesium Carbonate Method)

Rationale: Best for methyl or ethyl esters where the alkyl halide is non-volatile. Avoids acidic conditions entirely.

Protocol:

-

Dissolve the acid in DMF (

). -

Add

(1.5 equiv). Stir for 15 mins (gas evolution). -

Add Alkyl Iodide (e.g., MeI or EtI) (1.2 equiv).

-

Stir at RT for 4–6 hours.

-

Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.

Comparative Analysis

| Feature | Acid Chloride ( | Steglich (DCC/DMAP) | Alkylation ( |

| Steric Tolerance | High (Forces reaction) | Moderate | High (exposed oxygen attacks) |

| Reaction Time | 3–5 Hours | 12–24 Hours | 4–6 Hours |

| Byproducts | Gases ( | Urea (Solid, hard to remove completely) | Salts (Easy washout) |

| Scalability | Excellent | Poor (Atom economy/Urea removal) | Moderate (Solvent cost) |

| Racemization Risk | Low (if base added carefully) | Low | Low (unless heated) |

Mechanism of Action: Acid Chloride Route[1][10]

The Vilsmeier-Haack type activation via DMF is critical for this sterically hindered substrate. The DMF forms a highly reactive chloroiminium intermediate that activates the thionyl chloride.

Figure 2: Catalytic cycle of DMF-promoted acid chloride formation.

References

-

Neises, B., & Steglich, W. (1978).[7][9][10] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

PubChem. (n.d.).[11] 2-(2-Bromophenyl)butanoic acid (CID 22456437).[11] Link

-

Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018).[2] Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.[2] Link(Cited for analogous hindered aryl-alkanoic acid handling).

Sources

- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 2. orgsyn.org [orgsyn.org]

- 3. orgosolver.com [orgosolver.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 8. Ester synthesis by esterification [organic-chemistry.org]

- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 2-(2-Bromophenyl)butanoate | C10H10BrO2- | CID 22456436 - PubChem [pubchem.ncbi.nlm.nih.gov]

reagents for reduction of 2-(2-Bromophenyl)butanoic acid to alcohol

Application Note: Chemoselective Reduction of 2-(2-Bromophenyl)butanoic Acid

Executive Summary

The reduction of 2-(2-Bromophenyl)butanoic acid to 2-(2-Bromophenyl)butanol presents a classic chemoselectivity challenge in organic synthesis. The objective is to reduce the carboxylic acid moiety to a primary alcohol without affecting the labile aryl bromide, which is essential for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) pose a high risk of debromination (hydrodehalogenation) and are often unsuitable for scale-up due to safety concerns. This guide details two superior protocols:

-

Primary Protocol (Gold Standard): Borane-Tetrahydrofuran (BH₃·THF) complex.[1][2][3]

-

Alternative Protocol (Cost-Effective): Sodium Borohydride (NaBH₄) activated with Iodine (I₂).[4][5][6]

Critical Reagent Selection Guide

The choice of reagent is dictated by the requirement to preserve the ortho-bromo substituent.

| Reagent | Chemoselectivity (COOH vs Ar-Br) | Scalability | Safety Profile | Recommendation |

| BH₃·THF | Excellent. Reduces COOH rapidly; inert to Ar-Br. | High. Commercially available as 1M solution.[3][7] | Moderate. Requires inert atmosphere; quench generates H₂. | Highly Recommended |

| NaBH₄ / I₂ | Good. Generates B₂H₆ in situ. | High. Cheaper raw materials. | Moderate. Exothermic activation; H₂ evolution.[8] | Recommended (Cost-sensitive) |

| LiAlH₄ | Poor. High risk of debromination (Ar-Br | Low. Pyrophoric solid; violent quench. | Low. | NOT Recommended |

| DIBAL-H | Moderate. Requires low temp (-78°C) to avoid over-reduction/side reactions. | Moderate. | Low. | Avoid (Inefficient) |

Decision Logic for Halogenated Acids

The following decision tree illustrates the logic for selecting the reduction method based on substrate functionality.

Figure 1: Decision logic for selecting reducing agents when aryl halides are present.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting.

-

Why LiAlH₄ fails: It functions as a source of nucleophilic hydride (

). It attacks the carbonyl but can also transfer an electron to the aryl bromide, initiating a radical dehalogenation pathway. -

Why Borane succeeds: Borane (

) is a Lewis Acid . It coordinates to the electron-rich carbonyl oxygen of the carboxylate, activating it. The hydride transfer is intramolecular and electrophilic. The electron-deficient boron has no affinity for the electron-rich aryl bromide, ensuring perfect chemoselectivity.

Detailed Experimental Protocols

Protocol A: Reduction via Borane-THF (The "Process" Route)

Best for: High value intermediates, strict impurity limits (<0.1% des-bromo).

Reagents:

-

Substrate: 2-(2-Bromophenyl)butanoic acid (1.0 equiv)

-

Reagent: Borane-THF complex (1.0 M in THF) (1.2 – 1.5 equiv)

-

Solvent: Anhydrous THF (5-10 volumes)

-

Quench: Methanol[1]

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a nitrogen inlet, addition funnel, and temperature probe.

-

Dissolution: Charge the flask with 2-(2-Bromophenyl)butanoic acid and anhydrous THF. Cool the solution to 0°C .

-

Addition: Transfer the BH₃·THF solution to the addition funnel via cannula (air-sensitive!). Add dropwise to the acid solution over 30–60 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.

-

Monitoring: Check by TLC or HPLC. The intermediate triacyloxyborane may be stable; often a mini-quench (MeOH) is required to see the alcohol product on TLC.

-

-

Quenching (Critical): Cool back to 0°C . Slowly add Methanol (excess).

-

Caution: Vigorous evolution of H₂ and formation of trimethyl borate (

).

-

-

Workup: Concentrate the solvent under reduced pressure. The residue often contains borate esters. Co-evaporate with MeOH (2x) to remove boron as volatile trimethyl borate.

-

Purification: Dissolve in EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄.[1]

Protocol B: Reduction via NaBH₄ / Iodine (The "Lab" Route)

Best for: Lower cost, avoiding storage of unstable BH₃·THF.

Reagents:

-

Substrate: 2-(2-Bromophenyl)butanoic acid (1.0 equiv)

-

NaBH₄ (1.2 – 1.5 equiv)

-

Iodine (I₂) (0.5 – 0.6 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Setup: 3-neck flask, N₂ atmosphere.

-

Slurry: Suspend NaBH₄ in anhydrous THF. Add the carboxylic acid substrate.[1][2][6][7][9]

-

Observation: Gas evolution (H₂) occurs as the sodium carboxylate forms.

-

-

Activation: Dissolve Iodine in THF in a separate vessel. Add this solution dropwise to the NaBH₄/Substrate mixture at 0°C over 30 minutes.

-

Reflux: Once addition is complete and initial gas evolution subsides, heat the mixture to Reflux (66°C) for 1–2 hours.

-

Why Reflux? The in situ generated species is often tighter bound; heat ensures full conversion.

-

-

Quench: Cool to room temperature. Carefully add MeOH until clear.

-

Workup: Similar to Protocol A. Wash with aqueous sodium thiosulfate (

) to remove any residual iodine color.

Analytical Validation

Use the following parameters to validate the reaction outcome.

| Analytical Method | Expected Result (Product) | Impurity Flag (Des-bromo) |

| ¹H NMR (CDCl₃) | Product: Triplet/Multiplet at ~3.6-3.8 ppm ( | Impurity: Loss of aromatic signal pattern integration (4H |

| HPLC (UV 254nm) | Shift to lower polarity (longer retention time) compared to acid. | Peak with significantly different RT (2-phenylbutanol). |

| Mass Spec (LC-MS) | M+H or M+Na consistent with alcohol. Isotope Pattern: 1:1 doublet (Br⁷⁹/Br⁸¹) is MANDATORY. | Loss of 1:1 Br isotope pattern. M-Br mass observed. |

Safety & Handling (HSE)

-

Borane Toxicity: BH₃ is highly toxic and flammable.[3] Work in a fume hood.

-

Hydrogen Evolution: Both protocols generate stoichiometric quantities of Hydrogen gas (

). Ensure exhaust lines are clear and not connected to a closed system. -

Peroxide Risk: THF forms peroxides. Ensure solvents are fresh and inhibited (BHT) or tested before use.

-

Cyanide/Acid Incompatibility: Do not mix borane waste with acidic aqueous waste immediately if cyanides are present in other waste streams (unlikely here, but good practice).

References

-

Brown, H. C.; Heim, P.; Yoon, N. M. "Selective reductions.[11] XV. Reaction of diborane in tetrahydrofuran with selected organic compounds containing representative functional groups." Journal of the American Chemical Society, 1970 , 92, 1637–1646.

-

Kanth, J. V. B.; Periasamy, M. "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine."[4][11] The Journal of Organic Chemistry, 1991 , 56, 5964–5965.[4]

-

Organic Syntheses. "Borane Reductions (using BH3.THF or BH3.Me2S)." Organic Syntheses, Coll. Vol. 9, p.13 (1998).[12]

-

McGeary, R. P. "Facile and chemoselective reduction of carboxylic acids to alcohols using BOP reagent and sodium borohydride."[12] Tetrahedron Letters, 1998 , 39, 3319-3322.

-

Chemical Safety Data. "Borane-tetrahydrofuran complex Safety Data Sheet."

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Khan Academy [khanacademy.org]

- 3. acs.org [acs.org]

- 4. researchgate.net [researchgate.net]

- 5. ijbi.edwiserinternational.com [ijbi.edwiserinternational.com]

- 6. erowid.org [erowid.org]

- 7. Borane Reagents [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. UQ eSpace [espace.library.uq.edu.au]

palladium-catalyzed cross-coupling of ortho-bromophenyl acids

Application Note: Palladium-Catalyzed Cross-Coupling of ortho-Bromophenyl Acids

Executive Summary

Cross-coupling reactions involving ortho-halobenzoic acids present a unique duality of challenges: steric hindrance at the oxidative addition site and catalyst poisoning/solubility issues arising from the free carboxylic acid moiety. While esterification is a common workaround, it adds two synthetic steps (protection/deprotection). This guide details direct, high-fidelity protocols for the Suzuki-Miyaura and Sonogashira couplings of free ortho-bromophenyl acids, utilizing specific ligand architectures (Buchwald dialkylbiaryl phosphines) and phase-transfer strategies to ensure reaction success without prior protection.

Mechanistic Insight: The "Ortho-Acid" Paradox

To successfully couple o-bromobenzoic acids, one must navigate two competing failure modes:

-

The Ortho-Effect (Steric): The carboxylic acid group at the ortho position creates significant steric bulk. This slows the rate of oxidative addition of Pd(0) to the C-Br bond and hinders transmetallation . Standard ligands (e.g., PPh3) often fail here, leading to hydrodehalogenation (reduction) rather than coupling.

-

The Acid-Effect (Electronic/Solubility):

-

Catalyst Sequestration: Carboxylates (R-COO⁻) can bind tightly to Pd(II), potentially forming unreactive "palladacycles" or resting states that remove the metal from the catalytic loop.

-

Solubility Mismatch: In basic coupling conditions, the substrate exists as a salt (benzoate). If the solvent system is purely organic (e.g., Toluene), the substrate precipitates, halting the reaction. If purely aqueous, the organic coupling partner (boronic acid/alkyne) may be insoluble.

-

Strategic Solution: Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) to facilitate oxidative addition despite sterics, and employ Biphasic Solvent Systems (Water/Organic) to solubilize both the benzoate salt and the coupling partner.

Diagram 1: The Steric-Acid Catalytic Cycle

Caption: The catalytic cycle highlights the risk of carboxylate binding (Off-Cycle Trap) and the necessity of bulky ligands to drive the sterically hindered Oxidative Addition.

Strategic Optimization: Ligand & Base Selection

The choice of ligand is binary: it either works or it doesn't. For ortho-substituted acids, "general purpose" catalysts like Pd(PPh3)4 are often insufficient.

| Parameter | Recommended Choice | Scientific Rationale |

| Ligand | SPhos or XPhos | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides extreme electron density to speed up oxidative addition and bulk to force reductive elimination. |

| Pre-catalyst | Pd(OAc)₂ | More stable to air than Pd(0) sources; reduced in situ by the phosphine or solvent. |

| Base | K₃PO₄ (3.0 equiv) | Strong enough to activate boronic acids but compatible with biphasic conditions. K₂CO₃ is a viable alternative. |

| Solvent | Toluene/Water (10:1) | Critical: Water dissolves the benzoate salt; Toluene dissolves the catalyst and coupling partner. The interface is where the reaction occurs. |

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Application: Synthesis of biaryl-2-carboxylic acids (e.g., precursors for fluorenones).

Self-Validating Step:

-

Pre-Reaction: Ensure the biphasic mixture turns into a distinct emulsion upon stirring; clear separation indicates poor phase transfer.

-

Post-Reaction: The "Acid Crash" test. The product is soluble in the basic aqueous layer. Acidification precipitates the product, confirming the carboxylic acid group is intact.

Step-by-Step Methodology:

-

Charge Reagents:

-

To a reaction vial equipped with a magnetic stir bar, add:

-

o-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 mmol, 1.2 equiv)

-

SPhos (0.04 mmol, 4 mol%)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

K₃PO₄ (3.0 mmol, 3.0 equiv)

-

-

-

Solvent Addition & Degassing:

-

Add Toluene (4 mL) and Water (0.5 mL).

-

Crucial: Sparge with Nitrogen or Argon for 5 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the sensitive Pd-SPhos species.

-

-

Reaction:

-

Seal the vial and heat to 80–100 °C for 4–12 hours.

-

Visual Check: The reaction usually turns black (active Pd(0)) from an initial orange/red.

-

-

Workup (The "Acid Crash"):

-

Add water (10 mL) and transfer to a separatory funnel.

-

Extract with Ethyl Acetate (10 mL) once . Discard this organic layer (removes non-acidic impurities/ligands).

-

Acidify the aqueous layer carefully with 1M HCl to pH ~2. A thick precipitate (the product) should form.

-

Extract the acidified aqueous layer with Ethyl Acetate (3 x 15 mL).

-

Dry combined organics over Na₂SO₄, filter, and concentrate.

Protocol 2: Copper-Free Sonogashira Coupling

Application: Alkynylation of benzoic acids. Challenge: Copper (CuI) often promotes decarboxylation or Glaser homocoupling of the alkyne. A Cu-free protocol is preferred for free acids.

Step-by-Step Methodology:

-

Charge Reagents:

-

Add to a vial:

-

o-Bromobenzoic acid (1.0 mmol)

-

PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) — Note: PPh3 is acceptable here if the alkyne is not extremely bulky; otherwise use XPhos.

-

Tetrabutylammonium acetate (TBAOAc) (3.0 equiv). Role: Acts as both base and phase-transfer catalyst.

-

-

-

Solvent & Alkyne:

-

Add DMF (degassed, 3 mL).

-

Add Terminal Alkyne (1.2 equiv).

-

-

Reaction:

-

Heat to 80 °C under Argon for 6 hours.

-

-

Workup:

-

Dilute with water (20 mL).

-

Acidify to pH 2 with 1M HCl.

-

Extract with EtOAc. Note: DMF is hard to remove; wash the organic layer 3x with 5% LiCl solution to pull DMF into the aqueous phase.

-

Troubleshooting & Decision Logic

Use this decision tree to diagnose low yields.

Diagram 2: Experimental Decision Tree

Caption: Diagnostic workflow for troubleshooting coupling failures. Yellow nodes indicate observation states; Red nodes indicate root causes; Green nodes indicate solutions.

References

-

Altman, R. A., & Buchwald, S. L. (2006). "Cu-Free Sonogashira Coupling of Aryl and Heteroaryl Halides.

- Context: Establishes the utility of Buchwald ligands in sterically demanding couplings.

-

(General Journal Link - specific protocol grounded in Buchwald's broader work on SPhos/XPhos).

-

Billingsley, K., & Buchwald, S. L. (2008). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society.

- Context: Defines the efficacy of SPhos/XPhos for ortho-substituted systems.

-

(Relevant context for SPhos utility).

-

Organic Chemistry Portal. "Suzuki Coupling."

- Context: General mechanism and vari

-

Goossen, L. J., et al. (2006). "Pd-catalyzed synthesis of biaryls from aryl halides and benzoic acids." Science.

- Context: Cited as a "watch-out" for decarboxylative coupling if temperatures are too high or specific c

-

(General Journal Link).

-

BenchChem Application Notes. "Suzuki Coupling Protocols."

- Context: General industrial standards for biphasic coupling conditions.

Sources

Application Note & Protocol: Strategic Selection of Recrystallization Solvents for the Purification of 2-(2-Bromophenyl)butanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the purification of 2-(2-Bromophenyl)butanoic acid via recrystallization, a critical technique for ensuring the purity of active pharmaceutical ingredients (APIs) and research compounds.[1][2] We delve into the fundamental principles of solvent selection, offering a systematic approach to identifying optimal single-solvent and mixed-solvent systems. Detailed, field-proven protocols for solvent screening and the subsequent recrystallization process are provided, supplemented with troubleshooting insights to address common challenges such as oiling out and poor crystal formation.

Introduction: The Critical Role of Purity for Arylalkanoic Acids

2-(2-Bromophenyl)butanoic acid belongs to the arylalkanoic acid class of compounds, a scaffold prevalent in a wide array of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] The efficacy and safety of such compounds are intrinsically linked to their purity. Impurities, even in trace amounts, can alter pharmacological profiles, introduce toxicity, or impede downstream synthetic transformations.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[2][5][6] The process leverages differences in solubility between the target compound and impurities in a given solvent system.[6] By dissolving the impure solid in a hot solvent and allowing it to cool, the target compound selectively crystallizes out of the solution, leaving impurities behind.[5][7] The success of this technique hinges on the judicious choice of a recrystallization solvent.

This guide will provide a detailed, experience-driven framework for selecting the ideal solvent or solvent system for the purification of 2-(2-Bromophenyl)butanoic acid.

Foundational Principles of Recrystallization Solvent Selection

The ideal recrystallization solvent for 2-(2-Bromophenyl)butanoic acid will exhibit a specific set of characteristics. The primary principle is that the compound should be highly soluble in the hot solvent but sparingly soluble at room temperature or below.[5][7][8] This steep solubility curve is crucial for maximizing the recovery of the purified product upon cooling.

Key Solvent Criteria:

-

Solubility Profile: High solubility at elevated temperatures and low solubility at ambient or cold temperatures.[5][9]

-

Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).[5][8]

-

Chemical Inertness: The solvent must not react with 2-(2-Bromophenyl)butanoic acid.[8][9]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[8][9]

-

Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[9]

A systematic approach to solvent selection, often guided by the principle of "like dissolves like," is paramount.[10] 2-(2-Bromophenyl)butanoic acid possesses both polar (carboxylic acid) and nonpolar (bromophenyl and butyl groups) characteristics, suggesting that solvents of intermediate polarity or mixed solvent systems may be effective.

Systematic Solvent Screening Protocol

A small-scale, systematic screening of potential solvents is the most efficient method for identifying a suitable recrystallization system.

Materials:

-

Crude 2-(2-Bromophenyl)butanoic acid

-

A selection of solvents with varying polarities (see Table 1)

-

Test tubes

-

Hot plate or heating mantle

-

Vortex mixer

-

Ice bath

Protocol:

-

Sample Preparation: Place approximately 50-100 mg of crude 2-(2-Bromophenyl)butanoic acid into several test tubes.

-

Initial Solubility Test (Room Temperature): To each test tube, add 1 mL of a different solvent. Vortex each tube and observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.[5]

-

Hot Solubility Test: Gently heat the test tubes containing the undissolved solid and solvent. Add the solvent dropwise, heating and vortexing after each addition, until the solid completely dissolves.[10] Record the approximate volume of solvent required. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL).

-

Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice bath.

-

Observation and Selection: Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

Table 1: Potential Solvents for Screening

| Solvent Class | Solvent | Rationale for Inclusion | Expected Outcome |

| Polar Protic | Water | The carboxylic acid group may impart some water solubility, especially when hot. | Likely to be a poor solvent alone but potentially useful as an anti-solvent in a mixed system. |

| Ethanol/Methanol | The hydroxyl group can hydrogen bond with the carboxylic acid. | May be a good "soluble solvent" in a mixed-solvent system. | |

| Polar Aprotic | Acetone | A solvent of intermediate polarity that may provide a good solubility profile. | A potential candidate for a single-solvent recrystallization. |

| Ethyl Acetate | Another intermediate polarity solvent. | A potential candidate for a single-solvent recrystallization. | |

| Nonpolar | Hexanes/Heptane | The bromophenyl and butyl groups will have an affinity for nonpolar solvents. | Likely to be a good "insoluble solvent" or "anti-solvent" in a mixed-solvent system. |

| Toluene | The aromatic ring may interact favorably with the bromophenyl group. | A potential candidate for a single-solvent recrystallization, particularly if impurities are polar. |

Single-Solvent vs. Mixed-Solvent Recrystallization

While a single-solvent system is often preferred for its simplicity, finding a solvent with the ideal solubility profile can be challenging.[11] In such cases, a mixed-solvent system, also known as a solvent-antisolvent recrystallization, is a powerful alternative.[1][11][12]

Workflow for Solvent System Selection

Caption: Decision workflow for selecting a recrystallization system.

Detailed Recrystallization Protocols

Protocol A: Single-Solvent Recrystallization

-

Dissolution: Place the crude 2-(2-Bromophenyl)butanoic acid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding the hot solvent until the solid is completely dissolved.[10]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[12][13] This step should be done quickly to prevent premature crystallization.

-

Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and heat for a few minutes.[13] Perform a hot gravity filtration to remove the charcoal.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

-

Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol B: Mixed-Solvent Recrystallization

-

Dissolution: Dissolve the crude 2-(2-Bromophenyl)butanoic acid in the minimum amount of the hot "soluble solvent."[11]

-

Addition of Anti-Solvent: While keeping the solution hot, add the "insoluble solvent" (anti-solvent) dropwise until the solution becomes faintly cloudy.[11][12] This indicates that the solution is saturated.

-

Clarification: Add a few drops of the hot "soluble solvent" until the cloudiness just disappears.[11]

-

Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Experimental Workflow Diagram

Caption: General workflow for the recrystallization process.

Troubleshooting Common Issues

-

Oiling Out: If the compound comes out of solution as an oil rather than a solid, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too supersaturated. To remedy this, reheat the solution and add more of the "soluble solvent" before allowing it to cool more slowly.

-

No Crystal Formation: If crystals do not form upon cooling, the solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound.

-

Low Recovery: This can result from using too much solvent, not cooling the solution sufficiently, or washing the crystals with solvent that is not cold enough.

Conclusion

The purification of 2-(2-Bromophenyl)butanoic acid by recrystallization is a highly effective method when the solvent system is chosen with care. By following a systematic screening protocol and understanding the principles of single- and mixed-solvent systems, researchers can achieve high purity and yield. The detailed protocols and troubleshooting guide provided herein serve as a robust resource for scientists and professionals in drug development and chemical research.

References

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-